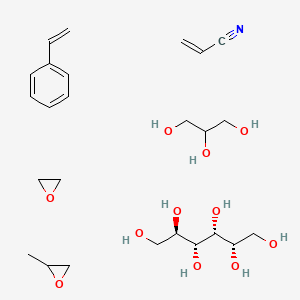
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is a complex polymer that incorporates multiple functional groups and monomers This compound is known for its unique chemical structure, which includes D-Glucitol, ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol, and 2-propenenitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves the copolymerization of the respective monomers. The process typically includes the following steps:
Polymerization of Ethenylbenzene and 2-Propenenitrile: This step involves the free radical polymerization of ethenylbenzene and 2-propenenitrile in the presence of an initiator such as benzoyl peroxide.
Incorporation of Methyloxirane and Oxirane: Methyloxirane and oxirane are then introduced into the polymer chain through ring-opening polymerization, which is catalyzed by a suitable catalyst such as a Lewis acid.
Addition of D-Glucitol and 1,2,3-Propanetriol: Finally, D-Glucitol and 1,2,3-propanetriol are incorporated into the polymer structure through esterification or etherification reactions.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors and precise control of reaction conditions. The process includes:
Continuous Stirred-Tank Reactors (CSTRs): These reactors ensure thorough mixing of reactants and maintain consistent reaction conditions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure is crucial for achieving high yields and desired polymer properties.
Purification and Isolation: The final polymer product is purified through techniques such as precipitation, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the hydroxyl groups of D-Glucitol and 1,2,3-propanetriol.
Reduction: Reduction reactions can occur at the nitrile groups of 2-propenenitrile.
Substitution: Substitution reactions can take place at the aromatic ring of ethenylbenzene and the epoxide rings of methyloxirane and oxirane.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Lewis acids such as aluminum chloride are used for ring-opening polymerization.
Major Products
Oxidation Products: Oxidation of hydroxyl groups can lead to the formation of carbonyl compounds.
Reduction Products: Reduction of nitrile groups can yield primary amines.
Substitution Products: Substitution reactions can introduce various functional groups into the polymer chain, enhancing its properties.
Wissenschaftliche Forschungsanwendungen
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile has a wide range of applications in scientific research:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials and as a catalyst support.
Biology: It is employed in the development of biocompatible materials and drug delivery systems.
Medicine: The polymer is investigated for its potential use in medical devices and tissue engineering.
Industry: It is utilized in the production of coatings, adhesives, and composite materials.
Wirkmechanismus
The mechanism of action of D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile involves interactions with various molecular targets and pathways:
Molecular Targets: The polymer can interact with proteins, enzymes, and cell membranes, influencing their function and activity.
Pathways Involved: The polymer can modulate signaling pathways, such as those involved in cell proliferation and differentiation, by binding to specific receptors or altering the local microenvironment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene Glycol (PEG): PEG is a widely used polymer with similar biocompatibility and versatility.
Polyvinyl Alcohol (PVA): PVA shares similar properties in terms of solubility and film-forming ability.
Polyacrylonitrile (PAN): PAN is another polymer with nitrile groups, used in the production of fibers and resins.
Uniqueness
D-Glucitol, polymer with ethenylbenzene, methyloxirane, oxirane, 1,2,3-propanetriol and 2-propenenitrile is unique due to its combination of multiple functional groups and monomers, which impart a diverse range of properties. This makes it suitable for a variety of applications, from biocompatible materials to industrial coatings.
Eigenschaften
CAS-Nummer |
68650-94-2 |
|---|---|
Molekularformel |
C25H43NO11 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methyloxirane;oxirane;propane-1,2,3-triol;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C6H14O6.C3H3N.C3H8O3.C3H6O.C2H4O/c1-2-8-6-4-3-5-7-8;7-1-3(9)5(11)6(12)4(10)2-8;1-2-3-4;4-1-3(6)2-5;1-3-2-4-3;1-2-3-1/h2-7H,1H2;3-12H,1-2H2;2H,1H2;3-6H,1-2H2;3H,2H2,1H3;1-2H2/t;3-,4+,5-,6-;;;;/m.1..../s1 |
InChI-Schlüssel |
FDOZJYICWYNTAO-HPCKUQSRSA-N |
Isomerische SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O |
Kanonische SMILES |
CC1CO1.C=CC#N.C=CC1=CC=CC=C1.C1CO1.C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |
Verwandte CAS-Nummern |
68650-94-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


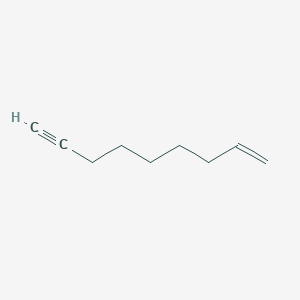

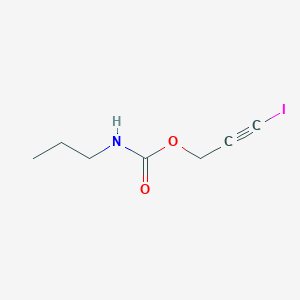
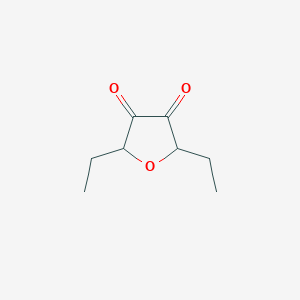
![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

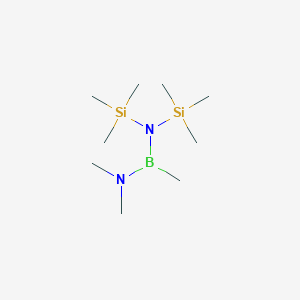
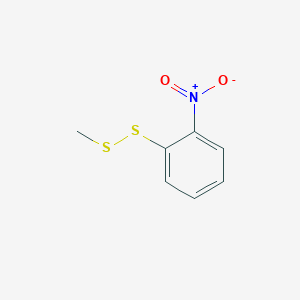
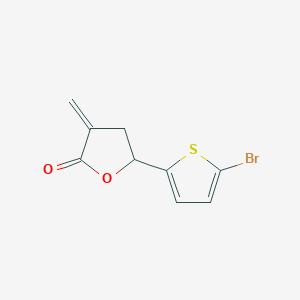
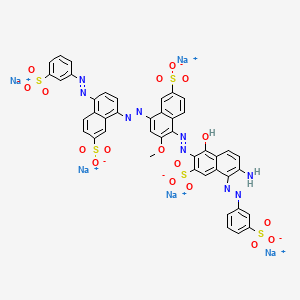
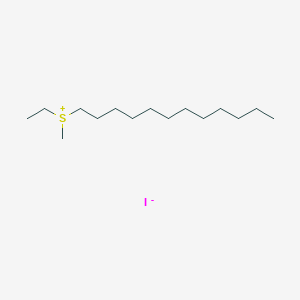
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
